molecular formula C10H15NO B112710 N-benzyl-2-methoxyethanamine CAS No. 51353-26-5

N-benzyl-2-methoxyethanamine

Cat. No.: B112710
CAS No.: 51353-26-5
M. Wt: 165.23 g/mol
InChI Key: BHKFRWOEIYJBLN-UHFFFAOYSA-N
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Description

N-benzyl-2-methoxyethanamine is an organic compound with the molecular formula C₁₀H₁₅NO It is a benzylamine derivative, characterized by the presence of a benzyl group attached to a 2-methoxyethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: N-benzyl-2-methoxyethanamine can be synthesized through several methods. One common approach involves the reductive amination of benzaldehyde with 2-methoxyethylamine. The reaction typically employs a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2-methoxyethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with palladium on carbon.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products Formed:

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzylamine derivatives.

    Substitution: Nitrobenzyl derivatives, halobenzyl derivatives.

Scientific Research Applications

N-benzyl-2-methoxyethanamine finds applications in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

    Medicine: this compound derivatives are explored for their potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-2-methoxyethanamine involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules. These interactions can influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

    N-benzyl-2-ethoxyethanamine: Similar structure with an ethoxy group instead of a methoxy group.

    N-benzyl-2-hydroxyethanamine: Contains a hydroxy group instead of a methoxy group.

    N-benzyl-2-chloroethanamine: Features a chloro group instead of a methoxy group.

Uniqueness: N-benzyl-2-methoxyethanamine is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This influences its reactivity and interactions with other molecules, making it distinct from its analogs. The methoxy group can enhance the compound’s solubility and stability, contributing to its versatility in various applications.

Properties

IUPAC Name

N-benzyl-2-methoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-12-8-7-11-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKFRWOEIYJBLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368488
Record name N-benzyl-2-methoxyethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51353-26-5
Record name N-benzyl-2-methoxyethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl(2-methoxyethyl)amine
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